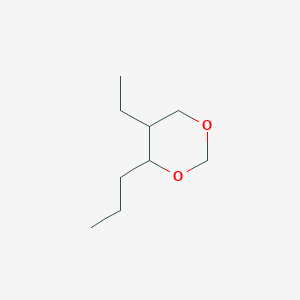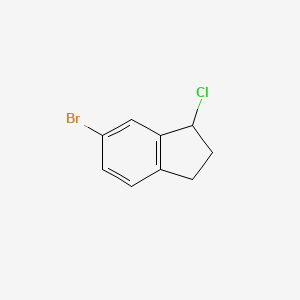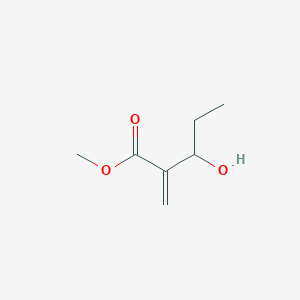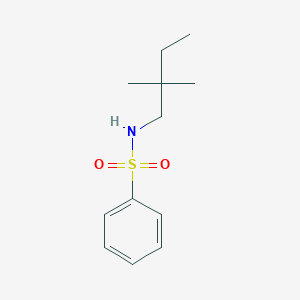
Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl-: is an organic compound with the molecular formula C14H22O It is characterized by a benzene ring substituted with an ethyl group and five methyl groups, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites can enhance the selectivity and yield of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Major Products:
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
2,3,4,5,6-Pentamethylbenzyl alcohol: Similar structure but lacks the ethyl group.
Benzyl alcohol: Lacks the multiple methyl groups and the ethyl group.
Uniqueness: Benzenemethanol,2-ethyl-a,3,4,5,6-pentamethyl- is unique due to the presence of multiple methyl groups and an ethyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92368-74-6 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(2-ethyl-3,4,5,6-tetramethylphenyl)ethanol |
InChI |
InChI=1S/C14H22O/c1-7-13-10(4)8(2)9(3)11(5)14(13)12(6)15/h12,15H,7H2,1-6H3 |
InChI Key |
FGTWZNGRCWJAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C(C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)




![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)


![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)


![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)


